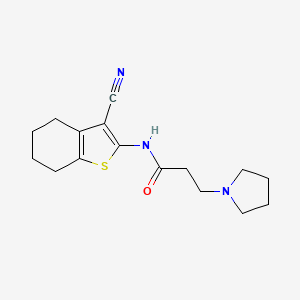![molecular formula C19H16N2O3S B2486828 2-(苯并[d][1,3]二噁杂环-5-基)-N-((2-(噻吩-2-基)吡啶-4-基)甲基)乙酰胺 CAS No. 2034271-34-4](/img/structure/B2486828.png)
2-(苯并[d][1,3]二噁杂环-5-基)-N-((2-(噻吩-2-基)吡啶-4-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTM belongs to the class of acetamide compounds and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide”:
Pharmacological Research
This compound is often explored for its potential pharmacological properties. Researchers investigate its effects on various biological systems to determine its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an anti-inflammatory, analgesic, or neuroprotective agent, given its structural similarity to other bioactive molecules .
Neuroscience Applications
In neuroscience, this compound is studied for its potential effects on the central nervous system. It may be evaluated for its ability to modulate neurotransmitter systems, which could make it a candidate for treating neurological disorders such as epilepsy, depression, or anxiety . Its impact on synaptic plasticity and neurogenesis is also of interest.
Cancer Research
The compound’s potential anti-cancer properties are another significant area of research. Scientists investigate its ability to inhibit the growth of cancer cells, induce apoptosis, and interfere with cancer cell signaling pathways. Its efficacy against various cancer types, including breast, lung, and colon cancer, is often explored .
Drug Development
In the field of drug development, this compound serves as a lead compound or a scaffold for the synthesis of new drugs. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to develop more effective and safer therapeutic agents . Its versatility in chemical modifications makes it a valuable starting point for medicinal chemistry.
Biochemical Studies
Biochemists study this compound to understand its interactions with biological macromolecules such as proteins, DNA, and enzymes. These studies help elucidate its mechanism of action at the molecular level, providing insights into how it exerts its biological effects . Such information is crucial for designing targeted therapies.
Toxicological Research
Toxicologists assess the safety profile of this compound by evaluating its toxicity in various biological systems. Studies focus on its potential cytotoxicity, genotoxicity, and organ-specific toxicity. Understanding its toxicological properties is essential for determining its suitability for clinical use .
Chemical Biology
In chemical biology, this compound is used as a tool to probe biological processes. Researchers use it to study cellular pathways, identify molecular targets, and understand the biological consequences of modulating specific proteins or enzymes . Its application in chemical biology helps bridge the gap between chemistry and biology.
Environmental Science
Environmental scientists may study this compound to understand its environmental fate and impact. Research includes its degradation pathways, persistence in the environment, and potential effects on ecosystems. Such studies are important for assessing the environmental risks associated with its use and disposal .
These applications highlight the diverse potential of “2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide” in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies or therapies.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(10-13-3-4-16-17(9-13)24-12-23-16)21-11-14-5-6-20-15(8-14)18-2-1-7-25-18/h1-9H,10-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVZHSYWZSBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)


![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)